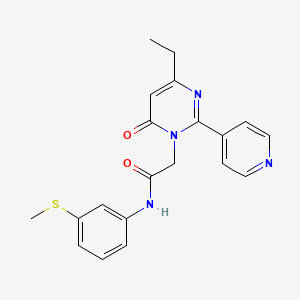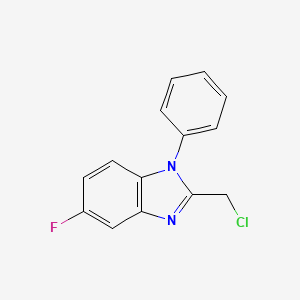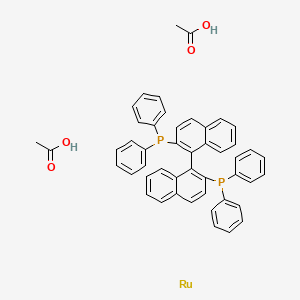![molecular formula C17H12N2O2S B2489172 (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile CAS No. 864869-26-1](/img/structure/B2489172.png)
(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile” is a multifaceted organic molecule. It encompasses various functional groups and structural motifs, such as furan, thiazole, and a phenyl ring with a methoxy substituent, making it a subject of interest in chemical research.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For example, the synthesis of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, a compound with structural similarities, was achieved using FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction (XRPD) for characterization (Rahmani et al., 2017).
Molecular Structure Analysis
The molecular structure of closely related molecules, such as the aforementioned compound, was investigated using XRPD and further analyzed using density functional theory (DFT) and Hirshfeld surface analysis (Rahmani et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar structures include Knoevenagel condensation for forming various isomers and derivatives, as seen in the synthesis of novel derivatives of 3-Aryl-2-(benzothiazol-2'-ylthio) Acrylonitrile and related compounds (Al-Omran et al., 2011).
Physical Properties Analysis
The physical properties of such compounds are usually studied using spectroscopic techniques. For instance, the use of FT-IR, NMR, and UV–Visible Spectroscopy provides insights into the vibrational and electronic characteristics of the molecule, as demonstrated in the study of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol (Viji et al., 2020).
Scientific Research Applications
Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues
Research demonstrates the significant role of five-membered heterocycles, such as furan and thiophene, as structural units in bioactive molecules. These compounds are crucial in drug design, especially in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. The review by Ostrowski (2022) highlights the importance of furan-2-yl and thienyl substituents in enhancing antiviral, antitumor, antimycobacterial, and antiparkinsonian activities through bioisosteric replacement of aryl substituents with heteroaryl ones. This research suggests potential avenues for the application of compounds with furan and thiazole units in developing optimized therapeutic agents (Ostrowski, 2022).
Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles
Kamneva et al. (2018) provide a comprehensive review of the reactions of arylmethylidene derivatives of 3H-furan-2-ones, demonstrating the versatility of furan derivatives in synthesizing a wide range of compounds. The direction of reactions and the variety of products obtained underscore the synthetic potential of compounds incorporating furan units for creating novel acyclic, cyclic, and heterocyclic compounds. This versatility indicates the compound might be useful in synthetic organic chemistry for generating new molecules with potential biological activities (Kamneva, Anis’kova, & Egorova, 2018).
Conversion of Plant Biomass to Furan Derivatives
Chernyshev, Kravchenko, and Ananikov (2017) discuss the role of 5-Hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass, in creating sustainable alternatives for the chemical industry. The compounds derived from HMF, including various furan derivatives, show promise for use in producing monomers, polymers, fuels, and other chemicals. This research area could benefit from the exploration of compounds like "(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile" for developing sustainable chemical processes and materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Chemical Inhibitors of Cytochrome P450 Isoforms
Research into the selectivity and potency of chemical inhibitors against major human hepatic Cytochrome P450 (CYP) isoforms is crucial for understanding drug metabolism and potential drug-drug interactions. The review by Khojasteh et al. (2011) examines the most selective inhibitors for various CYP isoforms, offering insights into the structural requirements for effective inhibition. This information is relevant for designing new compounds with specific interactions with CYP enzymes, potentially including derivatives of the compound , to modulate drug metabolism or for the development of specific inhibitors (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
properties
IUPAC Name |
(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c1-20-14-6-4-12(5-7-14)9-13(10-18)17-19-15(11-22-17)16-3-2-8-21-16/h2-9,11H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSQXOBVOGNLES-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2489090.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2489097.png)


![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2489100.png)

![N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2489102.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-morpholinopropanamide](/img/structure/B2489105.png)

![6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489111.png)
![[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2489112.png)